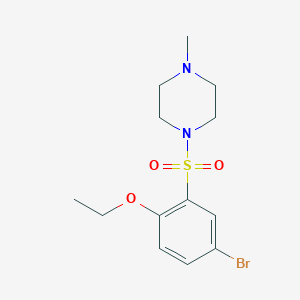
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE is a chemical compound with the molecular formula C13H19BrN2O3S and a molecular weight of 363.27 g/mol. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions under specific conditions.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of phenol derivatives.
Aplicaciones Científicas De Investigación
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom and ethoxy group may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Bromo-2-hydroxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H19BrN2O3S |
|---|---|
Peso molecular |
363.27 g/mol |
Nombre IUPAC |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-19-12-5-4-11(14)10-13(12)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 |
Clave InChI |
DAOPNXNFSAZIFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275563.png)
![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)
![1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B275576.png)
![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275577.png)
![N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275578.png)
![2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275581.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)
